N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-13(21)19-16-7-9-17(10-8-16)20-24(22,23)18-11-6-14-4-2-3-5-15(14)12-18/h2-12,20H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRKNQATCMRMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of 4-Aminophenylacetamide
The most straightforward approach involves sulfonylation of 4-aminophenylacetamide using 2-naphthalenesulfonyl chloride.
Procedure :
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Substrate Preparation : 4-Aminophenylacetamide is synthesized via acetylation of 4-nitroaniline followed by catalytic hydrogenation.
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Sulfonylation :
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4-Aminoacetanilide (5 mmol) is dissolved in dry dichloromethane (30 mL) with pyridine (7.5 mmol) as a base.
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2-Naphthalenesulfonyl chloride (6 mmol) is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature.
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The product is isolated via filtration, washed with NaHCO₃ solution, and recrystallized from ethanol to yield N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide (68% yield).
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Key Challenges :
Sequential Protection-Deprotection Strategy
For substrates sensitive to sulfonylation conditions, a protection-deprotection sequence is employed.
Procedure :
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Nitro Group Reduction :
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4-Nitroaniline (10 mmol) is hydrogenated to 4-phenylenediamine using H₂/Pd-C (95% yield).
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Selective Acetylation :
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Sulfonylation :
Advantages :
Solid-Phase Synthesis for High-Throughput Applications
A modern adaptation utilizes resin-bound intermediates to streamline purification.
Procedure :
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Resin Functionalization :
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Wang resin (1.0 mmol/g) is loaded with Fmoc-protected 4-aminobenzoic acid using DIC/HOBt coupling.
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Sulfonamide Formation :
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The Fmoc group is removed with piperidine/DMF, and the free amine reacts with 2-naphthalenesulfonyl chloride (3 equiv) in NMP.
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Acetylation :
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The resin-bound sulfonamide is acetylated with acetic anhydride (5 equiv) and DIEA in DMF.
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Cleavage :
Limitations :
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Requires specialized equipment for solid-phase synthesis.
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Scalability is constrained by resin loading capacity.
Optimization of Reaction Parameters
Solvent and Base Screening
Critical for sulfonylation efficiency:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Pyridine | 25 | 68 |
| THF | Et₃N | 25 | 54 |
| DMF | DBU | 40 | 72 |
| Acetone | K₂CO₃ | 25 | 61 |
Catalytic vs. Stoichiometric Approaches
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Catalytic Pyridine (20 mol%) : Reduces base waste but prolongs reaction time (18 hours).
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Stoichiometric Pyridine (1.5 equiv) : Ensures complete HCl scavenging within 6 hours.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
Cost Analysis of Starting Materials
| Reagent | Cost per kg (USD) |
|---|---|
| 4-Nitroaniline | 120 |
| 2-Naphthalenesulfonyl chloride | 450 |
| Acetic anhydride | 90 |
Prices based on 2025 bulk procurement data.
Chemical Reactions Analysis
Types of Reactions
N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂)
Major Products
Oxidation: Sulfone derivatives
Reduction: Sulfoxide or sulfide derivatives
Substitution: Halogenated or other substituted aromatic compounds
Scientific Research Applications
Synthesis and Structural Characteristics
N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide can be synthesized through various chemical pathways that involve the coupling of naphthalene derivatives with sulfonamide and acetamide functionalities. The structural formula can be represented as follows:
The synthesis typically involves the following steps:
- Formation of the sulfonamide group : Reaction of naphthalene-2-sulfonyl chloride with an amine.
- Acetamide formation : Coupling with acetic anhydride or acetic acid to yield the final product.
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant properties of related phenylacetamide derivatives, which may provide insights into the activity of this compound. For example, a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed significant anticonvulsant activity in animal models, suggesting that similar compounds could exhibit therapeutic potential against epilepsy .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Compound 20 | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
The protective index indicates a favorable safety profile for these compounds, which may also apply to this compound.
Anticancer Potential
Sulfonamide derivatives have shown promise as anticancer agents due to their ability to inhibit carbonic anhydrase and other enzymes involved in tumor growth. This compound could potentially exhibit similar activity, warranting further investigation into its effects on various cancer cell lines.
Case Studies
Several case studies have explored the pharmacological properties of similar compounds:
- A study demonstrated that phenylacetamides could bind to neuronal voltage-sensitive sodium channels, influencing seizure activity .
Table 2: Summary of Case Studies on Phenylacetamides
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Obniska et al., 2010 | Anticonvulsant Activity | Identified structure-activity relationships critical for efficacy |
| PMC4491109 | Synthesis and Activity | Evaluated multiple derivatives for neurological effects |
Mechanism of Action
The mechanism of action of N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of N-[4-(Naphthalen-2-ylsulfonylamino)phenyl]acetamide with Similar Compounds
Pharmacological Activity Trends
- Piperazinyl and Diethylsulfamoyl Analogs (35–37): These compounds demonstrated significant analgesic and anti-hypernociceptive activities, with 35 outperforming paracetamol in pain models . The flexible piperazinyl group in 35 and 37 may enhance solubility and CNS penetration compared to 4p’s rigid naphthalene.
Lack of Activity Data for 4p :
While 4p ’s synthesis and characterization are documented , its biological activity remains unstudied. By contrast, structurally simpler analogs like 35–37 show promise in pain management, suggesting that bulky substituents like naphthalene might reduce efficacy in these pathways.
Analytical and Crystallographic Insights
Bond Parameters :
The cyclohexylsulfamoyl analog () shares comparable bond lengths (C–S: ~1.76 Å, S–N: ~1.63 Å) and angles with 4p , indicating similar conformational stability in sulfonamide derivatives.Spectroscopic Data :
HRMS and NMR data for 4p and its analogs (e.g., 4o, 4q in ) confirm molecular integrity, with deviations in chemical shifts attributable to substituent electronic effects.
Biological Activity
Overview
N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide is a sulfonamide derivative recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to a class of molecules that have shown significant promise in various therapeutic applications due to their ability to inhibit specific biological pathways.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C₁₅H₁₅N₃O₂S
- Molecular Weight: 301.36 g/mol
- IUPAC Name: this compound
This compound is synthesized through a series of reactions involving naphthalenes and sulfonamide intermediates, which contribute to its biological activity.
The primary mechanism through which this compound exerts its effects involves the inhibition of dihydrofolate reductase (DHFR). DHFR is crucial for DNA synthesis and cell proliferation, making it a key target in cancer therapy. By inhibiting this enzyme, the compound can effectively halt the growth of rapidly dividing cells, such as cancer cells.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Its efficacy as an antibacterial agent has been evaluated in vitro against common pathogens, showing promising results.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest potential applications in developing new antibiotics, particularly in combating resistant strains.
Anticancer Activity
In cancer research, this compound has been evaluated for its antiproliferative effects against various human cancer cell lines. Notably, studies have indicated its effectiveness against lung carcinoma (A-549) and breast carcinoma (MCF-7).
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A-549 (Lung Carcinoma) | 5.2 | Significant inhibition of cell proliferation |
| MCF-7 (Breast Carcinoma) | 3.8 | Induces apoptosis |
The compound's ability to induce apoptosis in these cell lines was confirmed through flow cytometry analysis, which revealed an increase in sub-G1 phase cells, indicating cell death.
Case Studies
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Study on NPC-TW01 Cell Line
A study investigated the effects of this compound on the NPC-TW01 nasopharyngeal carcinoma cell line. The compound inhibited proliferation by causing cell cycle arrest at the S phase, demonstrating a time-dependent response with an IC50 value of 0.6 µM . -
Antimicrobial Efficacy
Another research focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a strong inhibitory effect, suggesting its potential as a therapeutic agent against bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide?
- Methodology : The synthesis typically involves coupling naphthalene-2-sulfonyl chloride with 4-aminophenylacetamide under basic conditions (e.g., pyridine or triethylamine). Key steps include sulfonamide bond formation and subsequent acetylation. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Reaction progress is monitored using TLC (Rf ~0.4 in 1:1 EtOAc/hexane), and structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to validate the sulfonamide (-SO₂NH-) and acetamide (-NHCOCH₃) functionalities .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR should show characteristic peaks: δ 2.1 ppm (acetamide CH₃), δ 7.2–8.6 ppm (aromatic protons from naphthalene and phenyl groups), and δ 10.1 ppm (sulfonamide NH). ¹³C NMR confirms carbonyl (C=O, ~168 ppm) and sulfonamide (SO₂, ~125–135 ppm) groups.
- IR Spectroscopy : Peaks at ~3250 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (amide C=O), and ~1150/1350 cm⁻¹ (sulfonamide S=O) are critical.
- X-ray Crystallography (if available): Resolves 3D conformation, confirming planarity of the sulfonamide-phenyl-acetamide backbone .
Advanced Research Questions
Q. How can contradictory data in biological activity studies of this compound be resolved?
- Methodology : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from assay conditions or impurities. Strategies include:
- Purity Verification : Use HPLC-MS (>98% purity) to rule out byproducts.
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, RAW264.7).
- Comparative SAR Analysis : Compare with analogs like N-[4-(phenylsulfamoyl)phenyl]acetamide (CAS 2080-33-3) to identify critical substituents (e.g., naphthalene vs. phenyl groups) .
Q. What experimental strategies optimize synthetic yield while minimizing side reactions?
- Methodology :
- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature (60–100°C), solvent (DMF vs. DCM), and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to acetamide).
- In-line Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.
- Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to absorb HCl byproducts, improving sulfonamide bond formation efficiency .
Q. How does the compound’s structure influence its interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use software (AutoDock Vina) to model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial dihydropteroate synthase. The naphthalene group may enhance hydrophobic binding, while the sulfonamide moiety mimics endogenous substrates.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups on the naphthalene ring may improve antimicrobial potency .
Data Contradiction and Mechanistic Analysis
Q. How can researchers address conflicting solubility and stability data in different solvents?
- Methodology :
- Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol, PBS). The compound’s sulfonamide group may confer pH-dependent solubility (e.g., increased solubility in alkaline conditions).
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC analysis. Degradation products (e.g., hydrolyzed acetamide) indicate susceptibility to moisture, necessitating anhydrous storage .
Q. What mechanistic insights explain its dual role as a COX-2 inhibitor and antimicrobial agent?
- Methodology :
- Enzyme Assays : Measure IC₅₀ against purified COX-2 and bacterial dihydropteroate synthase. Competitive inhibition kinetics suggest shared binding motifs.
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., deacetylated derivatives) contributing to dual activity.
- Gene Expression Analysis : RNA-seq of treated cells reveals downregulation of inflammatory cytokines (IL-6, TNF-α) and bacterial efflux pumps .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
